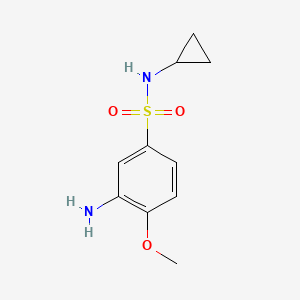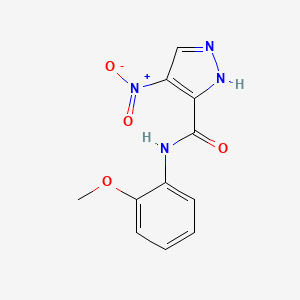
N-(2-Methoxyphenyl)-4-nitro-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Methoxyphenyl)-4-nitro-1H-pyrazole-3-carboxamide, commonly known as MNPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MNPC belongs to the pyrazole family of compounds and has a molecular weight of 276.26 g/mol.
Mécanisme D'action
The mechanism of action of MNPC involves the inhibition of tubulin polymerization, a process that is essential for cell division. MNPC binds to the colchicine binding site on tubulin, thereby preventing the formation of microtubules, which are required for cell division. This results in the inhibition of cell growth and division, ultimately leading to cell death.
Effets Biochimiques Et Physiologiques
MNPC has been shown to have several biochemical and physiological effects. MNPC has been shown to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis in cancer cells. Additionally, MNPC has been shown to inhibit angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
MNPC has several advantages for lab experiments. MNPC is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, MNPC exhibits potent cytotoxicity against cancer cells, making it a promising candidate for cancer research. However, MNPC has some limitations for lab experiments. MNPC is highly insoluble in water, which can make it challenging to use in some experiments. Additionally, MNPC has not been extensively studied in vivo, which limits its potential applications in clinical settings.
Orientations Futures
There are several future directions for MNPC research. One potential direction is to study the effects of MNPC on other types of cancer cells, such as prostate and pancreatic cancer cells. Additionally, future research could focus on optimizing the synthesis of MNPC to improve its solubility and potency. Furthermore, MNPC could be studied in combination with other cancer treatments, such as chemotherapy and radiation therapy, to determine its potential as a complementary treatment. Finally, MNPC could be studied for its potential applications in other fields, such as agriculture and environmental science.
Méthodes De Synthèse
MNPC can be synthesized using a simple and efficient method. The synthesis of MNPC involves the reaction of 2-methoxybenzoyl hydrazine with ethyl 4-nitroacetoacetate in the presence of a base such as sodium ethoxide. The resulting product is then purified using column chromatography to obtain the final MNPC compound.
Applications De Recherche Scientifique
MNPC has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of MNPC is in the field of cancer research. MNPC has been shown to exhibit cytotoxicity against various cancer cell lines, including breast, colon, and lung cancer cells. Additionally, MNPC has been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
N-(2-methoxyphenyl)-4-nitro-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O4/c1-19-9-5-3-2-4-7(9)13-11(16)10-8(15(17)18)6-12-14-10/h2-6H,1H3,(H,12,14)(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSJZABGEHGMJRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=C(C=NN2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-4-nitro-1H-pyrazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-[2-(1-methyl-1H-pyrazol-5-yl)piperidin-3-yl]methanamine, trans](/img/structure/B2555231.png)
![N-(benzo[d][1,3]dioxol-5-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide](/img/structure/B2555233.png)
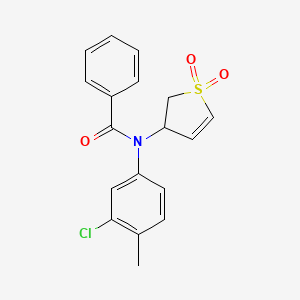
![(2Z)-7-hydroxy-N-(5-methylpyridin-2-yl)-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2555236.png)
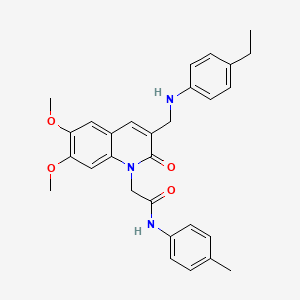
![(3-Amino-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(3-bromophenyl)methanone](/img/structure/B2555241.png)
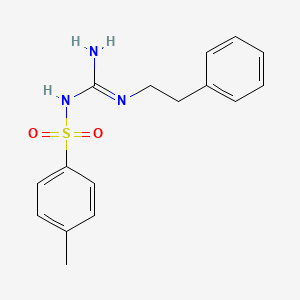
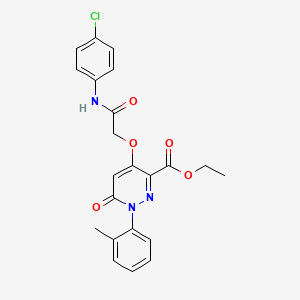
![5-(3-methoxypropyl)-2-phenyl-7-(4-propionylpiperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2555246.png)
![N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]naphthalene-2-sulfonamide](/img/structure/B2555248.png)
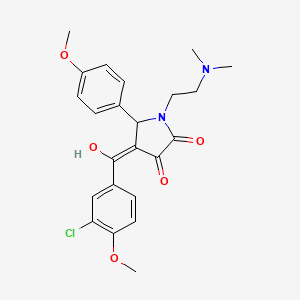
![[2-[(4-nitrophenyl)carbamoyl]thiophen-3-yl] N,N-dimethylsulfamate](/img/structure/B2555250.png)
![2-Methyl-2-[5-(trifluoromethyl)thiophen-2-yl]propanoic acid](/img/structure/B2555251.png)
